3-(5-Nitro-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

描述

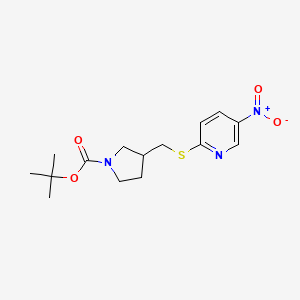

3-(5-Nitro-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 5-nitro-pyridin-2-ylsulfanylmethyl substituent at the 3-position of the pyrrolidine ring. Its molecular formula is C₁₄H₁₉N₃O₄S, with a molar mass of 325.38 g/mol . This compound is often utilized as an intermediate in medicinal chemistry for the synthesis of enzyme inhibitors or receptor modulators.

属性

分子式 |

C15H21N3O4S |

|---|---|

分子量 |

339.4 g/mol |

IUPAC 名称 |

tert-butyl 3-[(5-nitropyridin-2-yl)sulfanylmethyl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H21N3O4S/c1-15(2,3)22-14(19)17-7-6-11(9-17)10-23-13-5-4-12(8-16-13)18(20)21/h4-5,8,11H,6-7,9-10H2,1-3H3 |

InChI 键 |

BGCWGPURTCLWEW-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CSC2=NC=C(C=C2)[N+](=O)[O-] |

产品来源 |

United States |

相似化合物的比较

Comparison with Structural Analogs

The following table and analysis highlight key differences and similarities between the target compound and structurally related pyrrolidine derivatives.

Table 1: Comparative Analysis of Pyrrolidine-Based Compounds

Structural and Functional Differences

Electrophilicity and Reactivity :

- The nitro group in the target compound (vs. chloro or methyl groups in ) creates a strong electron-deficient pyridine ring, making it more reactive toward nucleophilic substitution or reduction reactions.

- The sulfanyl (S–) linkage in the target compound and differs from the sulfonamide (SO₂–N–) in .

Hydrogen-Bonding and Solubility :

- The amino-pyrimidine substituent in introduces additional hydrogen-bond donors/acceptors, which could enhance interactions with biological targets compared to the nitro-pyridine in the target compound.

常见问题

Basic Question: What are the standard synthetic routes for preparing 3-(5-Nitro-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester?

Methodological Answer:

The synthesis typically involves multi-step strategies:

- Step 1: Protection of the pyrrolidine nitrogen using a tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in THF) .

- Step 2: Introduction of the sulfanylmethyl group through nucleophilic substitution or thiol-ene coupling. For example, reacting Boc-protected pyrrolidine with 5-nitro-2-mercaptopyridine in the presence of a base (e.g., NaH) and a coupling agent .

- Step 3: Final deprotection (if required) using acidic conditions (e.g., TFA in DCM) to remove the Boc group, though this step may be omitted if the Boc-protected form is the desired product .

Key Considerations: Optimize reaction times and stoichiometry to minimize byproducts. Monitor intermediates using TLC or LC-MS .

Advanced Question: How can stereochemical purity be ensured during the synthesis of this compound?

Methodological Answer:

Stereochemical control is critical, especially if the pyrrolidine ring has chiral centers:

- Chiral Auxiliaries: Use enantiomerically pure starting materials, such as (R)- or (S)-pyrrolidine derivatives, to avoid racemization .

- Asymmetric Catalysis: Employ chiral catalysts (e.g., palladium complexes for Suzuki couplings) when introducing substituents to the pyridine ring .

- Analytical Validation: Confirm stereochemistry via chiral HPLC or circular dichroism (CD) spectroscopy. Compare retention times or optical rotation values with known standards .

Basic Question: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: 1H and 13C NMR confirm the structure, with key signals for the tert-butyl group (~1.4 ppm), pyrrolidine protons (2.5–3.5 ppm), and nitro-pyridine aromatic protons (8.0–9.0 ppm) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ expected at ~351.1 g/mol for C15H22N3O4S) .

- HPLC Purity Analysis: Use reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95% for research-grade material) .

Advanced Question: How should researchers resolve contradictions in spectral data, such as unexpected NMR splitting patterns?

Methodological Answer:

Unexpected splitting may arise from dynamic processes (e.g., rotamerism or tautomerism):

- Variable Temperature (VT) NMR: Conduct experiments at elevated or reduced temperatures to observe coalescence of split peaks, indicating conformational exchange .

- DFT Calculations: Compare experimental NMR shifts with computational predictions (e.g., using Gaussian or ADF software) to identify dominant conformers .

- 2D NMR Techniques: Utilize NOESY or COSY to resolve spatial correlations between protons and clarify ambiguous assignments .

Advanced Question: What strategies are effective for designing derivatives of this compound to enhance bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies:

- Modify the Pyridine Ring: Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) at the 4-position to alter electronic properties and binding affinity .

- Pyrrolidine Backbone Alterations: Replace pyrrolidine with piperidine or morpholine to probe steric effects on target engagement .

- Prodrug Design: Incorporate hydrolyzable groups (e.g., esters) on the nitro moiety to improve solubility and bioavailability .

- In Silico Screening: Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., kinases or GPCRs) .

Basic Question: What handling precautions are critical when working with this compound in experimental settings?

Methodological Answer:

- Ventilation: Use fume hoods to avoid inhalation of nitro-group-containing compounds, which may release toxic vapors upon decomposition .

- Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles to prevent skin/eye contact, as the compound may cause irritation .

- Storage: Store in airtight containers under inert gas (N2 or Ar) at –20°C to prevent oxidation of the sulfide group .

Advanced Question: How can researchers optimize coupling reactions (e.g., Suzuki-Miyaura) involving the pyridine ring?

Methodological Answer:

- Catalyst Selection: Use Pd(PPh3)4 or XPhos-Pd-G3 for high efficiency in coupling nitro-substituted pyridines. Avoid catalysts prone to nitro-group reduction .

- Solvent Optimization: Employ DMF or dioxane at 80–100°C for improved solubility of aryl boronic acids .

- Additives: Include Cs2CO3 or K3PO4 as bases to enhance transmetallation rates. Additives like TBAB (tetrabutylammonium bromide) can stabilize reactive intermediates .

Advanced Question: What methodologies are recommended for studying this compound’s interactions with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip to measure binding kinetics (ka, kd) in real-time .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

- Crystallography: Co-crystallize the compound with its target (e.g., enzyme active sites) for high-resolution structural insights. Use synchrotron radiation for small-molecule crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。